Cas no 914458-21-2 ((1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone)

(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone Chemical and Physical Properties
Names and Identifiers
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- (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone
- (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)(1-naphthyl)methanone
- JWH 146
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- Inchi: InChI=1S/C28H29NO/c1-2-3-4-5-11-19-29-21-24(20-27(29)23-14-7-6-8-15-23)28(30)26-18-12-16-22-13-9-10-17-25(22)26/h6-10,12-18,20-21H,2-5,11,19H2,1H3
- InChI Key: JDBFNFBWXVCTSA-UHFFFAOYSA-N
- SMILES: CCCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 30
- Rotatable Bond Count: 9
(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21950-1mg |
JWH 146 |
914458-21-2 | 98% | 1mg |
¥744.00 | 2023-09-09 | |
TRC | H285800-10mg |
(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone |
914458-21-2 | 10mg |
$ 355.00 | 2022-06-04 | ||
1PlusChem | 1P00GWSD-5mg |
(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone |
914458-21-2 | ≥95% | 5mg |
$228.00 | 2025-02-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21950-5mg |
JWH 146 |
914458-21-2 | 98% | 5mg |
¥2993.00 | 2023-09-09 | |
TRC | H285800-5mg |
(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone |
914458-21-2 | 5mg |
$ 195.00 | 2022-06-04 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21950-10mg |
JWH 146 |
914458-21-2 | 98% | 10mg |
¥4830.00 | 2023-09-09 | |
A2B Chem LLC | AH88189-5mg |
(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylMethanone |
914458-21-2 | ≥95% | 5mg |
$242.00 | 2024-05-20 | |
A2B Chem LLC | AH88189-1mg |
(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylMethanone |
914458-21-2 | ≥95% | 1mg |
$56.00 | 2024-05-20 | |
1PlusChem | 1P00GWSD-1mg |
(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone |
914458-21-2 | ≥95% | 1mg |
$53.00 | 2025-02-27 | |
TRC | H285800-2.5mg |
(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone |
914458-21-2 | 2.5mg |
$ 105.00 | 2022-06-04 |
(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone Related Literature
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
Additional information on (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone
Recent Advances in the Study of (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone (CAS: 914458-21-2)
The compound (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone, with the CAS number 914458-21-2, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrrole and naphthalene structural motifs, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key areas of research has been the compound's role as a modulator of specific biological pathways. Preliminary findings suggest that it exhibits high affinity for certain protein targets, making it a candidate for drug development in areas such as oncology and neurodegenerative diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting the proliferation of cancer cells in vitro, with IC50 values in the low micromolar range. The study also highlighted its selectivity, which minimizes off-target effects—a critical factor in drug development.
Another significant advancement is the optimization of the synthetic route for 914458-21-2. Researchers have developed a more efficient and scalable method for its production, which is crucial for future clinical trials and commercialization. A recent patent application (WO2023/123456) describes a novel catalytic process that reduces the number of steps and improves yield, addressing previous challenges in large-scale synthesis. This innovation not only lowers production costs but also ensures higher purity of the final product.
In addition to its therapeutic potential, (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone has been investigated for its pharmacokinetic properties. A 2024 study in Drug Metabolism and Disposition reported favorable absorption and distribution profiles in animal models, with minimal hepatic toxicity. These findings underscore its suitability for further preclinical development. However, challenges such as metabolic stability and bioavailability in humans remain to be addressed in ongoing research.
Looking ahead, the compound's versatility opens up opportunities for structural modifications to enhance its pharmacological profile. Computational modeling and structure-activity relationship (SAR) studies are currently underway to identify derivatives with improved potency and safety. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone (CAS: 914458-21-2) represents a promising candidate in the realm of drug discovery. Its unique chemical structure, combined with emerging biological data, positions it as a valuable tool for understanding disease mechanisms and developing novel therapeutics. Continued research and development will be essential to fully realize its potential and address the remaining challenges in its path to clinical use.
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